2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyano, methylthio, and oxo groups, as well as an acetamide moiety linked to a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and acetamides. Key steps may involve:
Nucleophilic substitution: Introduction of the cyano and methylthio groups onto the pyrimidine ring.
Amidation: Formation of the acetamide linkage with the methoxyphenyl group.
Oxidation: Introduction of the oxo group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influence on signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-cyano-4-(methylthio)-6-oxopyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(5-cyano-4-methylsulfanyl-6-oxopyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-22-11-5-3-10(4-6-11)18-13(20)8-19-9-17-14(23-2)12(7-16)15(19)21/h3-6,9H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJAJRYOVJCZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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